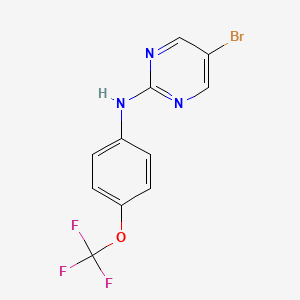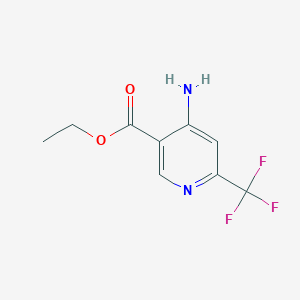
Ethyl 4-amino-6-(trifluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.17 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-(trifluoromethyl)nicotinate typically involves the reaction of 4-chloro-6-(trifluoromethyl)nicotinic acid with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature . The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
Ethyl 4-amino-6-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted nicotinates . These products have various applications in chemical research and industrial processes .
科学研究应用
Ethyl 4-amino-6-(trifluoromethyl)nicotinate has several scientific research applications, including:
作用机制
The mechanism of action of Ethyl 4-amino-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the HIV-1 reverse transcriptase enzyme by binding to its active site and preventing the enzyme from catalyzing the replication of viral RNA . This inhibition is achieved through allosteric modulation, where the compound binds to a site other than the active site, inducing conformational changes that reduce the enzyme’s activity .
相似化合物的比较
Ethyl 4-amino-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate: Similar in structure but contains a chlorine atom instead of an amino group.
2-amino-6-(trifluoromethyl)nicotinic acid: Lacks the ethyl ester group and has different chemical properties and applications.
6-(trifluoromethyl)nicotinic acid derivatives: A broad class of compounds with varying functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
属性
分子式 |
C9H9F3N2O2 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC 名称 |
ethyl 4-amino-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-4-14-7(3-6(5)13)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) |
InChI 键 |
GWQINSYCECUFIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


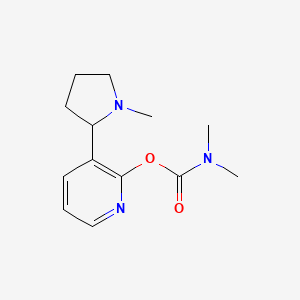

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
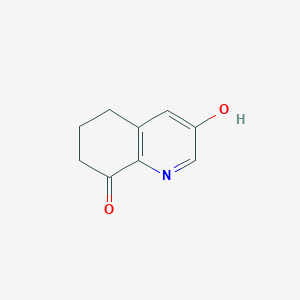
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
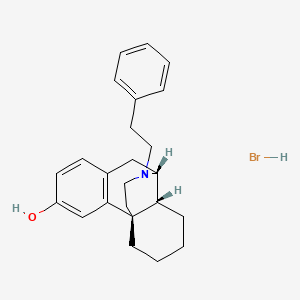
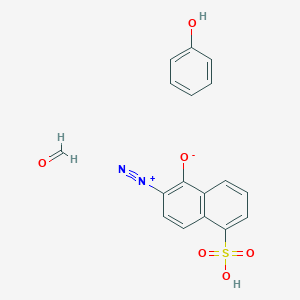
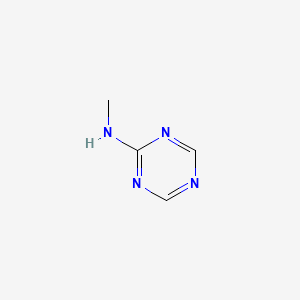
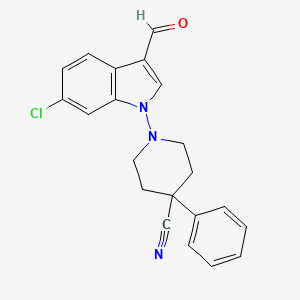
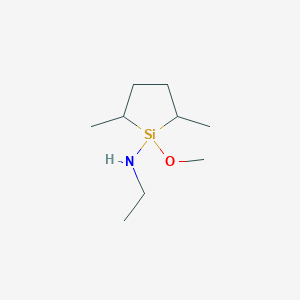
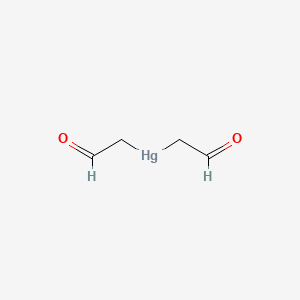
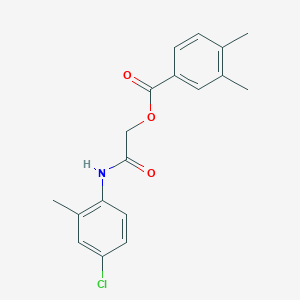
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
